![molecular formula C19H17BrClNO3 B5171627 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171627.png)
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline, also known as BCQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BCQ is a quinoline derivative that has been synthesized through a multi-step process, and its unique structure has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline is not fully understood, but it is believed to interact with various cellular targets, including DNA, RNA, and proteins. This compound has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. It also inhibits the activity of histone deacetylases, which are enzymes involved in gene expression. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. It has been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. This compound has also been found to induce apoptosis in cancer cells, making it a potential cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has several advantages for lab experiments, including its unique structure, which allows it to interact with various cellular targets. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline research, including exploring its potential therapeutic applications in cancer, infectious diseases, and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its interactions with cellular targets. Additionally, the development of more efficient synthesis methods and modifications to the structure of this compound may lead to the development of more potent and selective drugs.
Synthesemethoden
The synthesis of 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline involves a multi-step process that begins with the reaction of 2,4-dibromophenol with 2-chloroethanol to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethoxyethanol. Finally, this intermediate is reacted with 8-hydroxyquinoline to form this compound.
Wissenschaftliche Forschungsanwendungen
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has been found to exhibit various therapeutic properties, including anti-inflammatory, anti-tumor, and anti-viral activities. Its unique structure allows it to interact with various cellular targets, making it a promising candidate for drug development. This compound has been studied extensively in vitro and in vivo, and its potential therapeutic applications are being explored in various fields, including cancer research, infectious diseases, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
8-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO3/c20-16-13-15(21)6-7-17(16)24-11-9-23-10-12-25-18-5-1-3-14-4-2-8-22-19(14)18/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEWSUMWMHHKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=C(C=C(C=C3)Cl)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

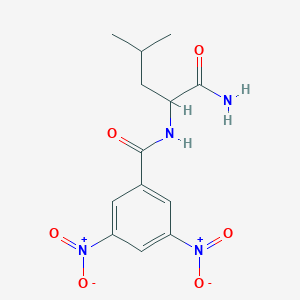
![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)
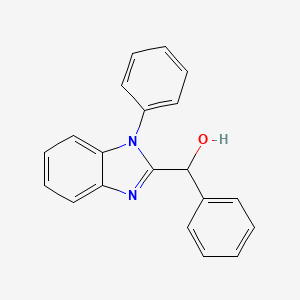
![N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)
![3-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5171574.png)

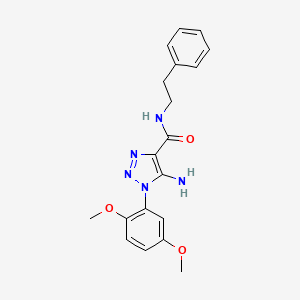
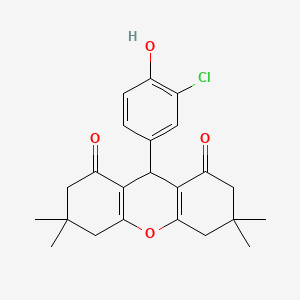
![3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171601.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5171603.png)
![N-allyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5171616.png)
![3-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171624.png)
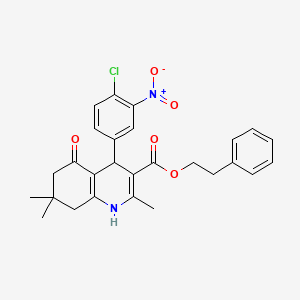
![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide](/img/structure/B5171639.png)